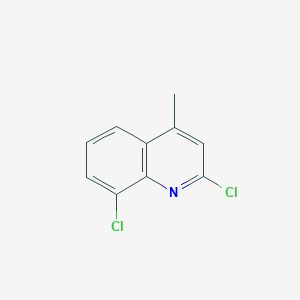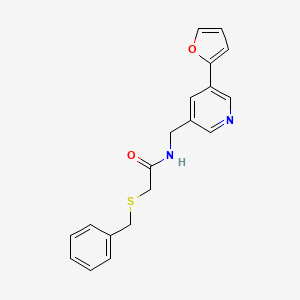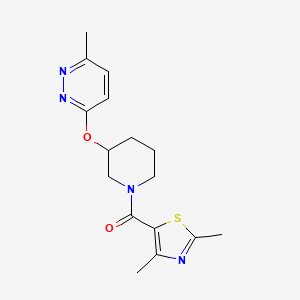
2,8-ジクロロ-4-メチルキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dichloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 2 and 8, and a methyl group at position 4 on the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .
科学的研究の応用
2,8-Dichloro-4-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and agrochemicals.
作用機序
Target of Action
Chlorquinaldol, a compound with a similar structure, has been used as a topical antiseptic agent for skin infections . It is also used in combination with promestriene for the treatment of vaginal infections .
Mode of Action
It is known that the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . This property allows it to interact selectively with its targets.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Result of Action
Given its structural similarity to chlorquinaldol, it may have similar antiseptic properties .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that temperature and atmospheric conditions may affect its stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-4-methylquinoline typically involves the chlorination of 4-methylquinoline. One common method is the reaction of 4-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 8 positions .
Industrial Production Methods: Industrial production of 2,8-Dichloro-4-methylquinoline often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 2,8-Dichloro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of 2,8-Dichloro-4-methylquinoline can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in hydrogenated quinoline derivatives .
類似化合物との比較
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine.
2,4-Dichloroquinoline: Known for its antimicrobial properties.
8-Chloroquinoline: Utilized in the synthesis of various pharmaceuticals
Uniqueness: 2,8-Dichloro-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other dichloroquinoline derivatives. Its methyl group at position 4 enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications .
特性
IUPAC Name |
2,8-dichloro-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOSKQVVUXLDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)

![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)

![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)

![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)



![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)
![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)
